molecular formula C5H6BClLiNO3 B2486516 Lithium (5-chloropyridin-2-YL)trihydroxyborate CAS No. 1393822-89-3

Lithium (5-chloropyridin-2-YL)trihydroxyborate

Cat. No.: B2486516
CAS No.: 1393822-89-3
M. Wt: 181.31
InChI Key: KAXDFLLPBGFRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium (5-chloropyridin-2-YL)trihydroxyborate is a chemical compound with the molecular formula C5H6BClNO3Li It is known for its unique structure, which includes a lithium ion coordinated to a borate group and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium (5-chloropyridin-2-YL)trihydroxyborate typically involves the reaction of 5-chloropyridine-2-boronic acid with lithium hydroxide in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

5-chloropyridine-2-boronic acid+LiOH+H2OLithium (5-chloropyridin-2-YL)trihydroxyborate\text{5-chloropyridine-2-boronic acid} + \text{LiOH} + \text{H}_2\text{O} \rightarrow \text{this compound} 5-chloropyridine-2-boronic acid+LiOH+H2​O→Lithium (5-chloropyridin-2-YL)trihydroxyborate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The reaction conditions, such as temperature and pH, are carefully controlled to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Lithium (5-chloropyridin-2-YL)trihydroxyborate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The chloropyridine moiety can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Lithium (5-chloropyridin-2-YL)trihydroxyborate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the study of biological systems, where it may interact with biomolecules.

    Industry: It can be used in the production of advanced materials, such as polymers and composites, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Lithium (5-chloropyridin-2-YL)trihydroxyborate exerts its effects involves its interaction with various molecular targets. The borate group can form complexes with different biomolecules, while the chloropyridine moiety can participate in various chemical reactions. These interactions can influence biological pathways and processes, making the compound useful in both research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Lithium (5-cyanopyridin-2-YL)trihydroxyborate
  • Lithium (5-bromopyridin-2-YL)trihydroxyborate
  • Lithium (5-iodopyridin-2-YL)trihydroxyborate

Uniqueness

Lithium (5-chloropyridin-2-YL)trihydroxyborate is unique due to the presence of the chlorine atom in the pyridine ring, which imparts distinct chemical reactivity and properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

lithium;(5-chloropyridin-2-yl)-trihydroxyboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BClNO3.Li/c7-4-1-2-5(8-3-4)6(9,10)11;/h1-3,9-11H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXDFLLPBGFRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=C(C=C1)Cl)(O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BClLiNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.